9-isothiocyanatophenanthrene
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Overview
Description
9-Phenanthryl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The phenanthryl group, a polycyclic aromatic hydrocarbon, adds unique characteristics to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Phenanthryl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 9-phenanthrylamine with thiophosgene under controlled conditions . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require an inert atmosphere and mild temperatures to ensure high yields and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of 9-Phenanthryl isothiocyanate often employs safer and more cost-effective methods. One such method involves the reaction of phenyl chlorothionoformate with 9-phenanthrylamine in the presence of a base . This method is favored due to its lower toxicity and higher efficiency.
Chemical Reactions Analysis
Types of Reactions: 9-Phenanthryl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted phenanthryl derivatives.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used to oxidize 9-Phenanthryl isothiocyanate.
Reduction: Reducing agents such as lithium aluminum hydride can reduce it to the corresponding amine.
Major Products:
Substituted Phenanthryl Derivatives: Formed through substitution reactions.
Phenanthryl Amines: Formed through reduction reactions.
Scientific Research Applications
9-Phenanthryl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Phenanthryl isothiocyanate involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key cellular processes . This interaction is crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Comparison: 9-Phenanthryl isothiocyanate is unique due to its phenanthryl group, which imparts distinct chemical and biological properties. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it exhibits higher stability and a broader range of biological activities . Its larger aromatic system also allows for more extensive interactions with biological targets .
Properties
CAS No. |
109340-63-8 |
---|---|
Molecular Formula |
C15H9NS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
9-isothiocyanatophenanthrene |
InChI |
InChI=1S/C15H9NS/c17-10-16-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H |
InChI Key |
YVWFRWJMJDWYMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |
109340-63-8 | |
Synonyms |
9-PHENANTHRYLISOTHIOCYANATE |
Origin of Product |
United States |
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